molecular formula C13H15NOS2 B5636453 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate

2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate

Cat. No. B5636453
M. Wt: 265.4 g/mol
InChI Key: HAJRIONYMDQAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate involves several chemical strategies and methodologies. For instance, the synthesis of o-Di-(pyrrole-2-carboxamides)-phenylene showed the formation of helical and channel assemblies through hydrogen bonding when incorporated with methanol and DMSO molecules, respectively, demonstrating the complex synthetic approaches used in related compounds (Yin et al., 2004). Another example is the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt, highlighting the creativity in synthetic chemistry to obtain related chemical structures (Le et al., 2016).

Molecular Structure Analysis Quantum chemical studies on related compounds, such as (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, have provided insights into their molecular geometry, vibrational frequencies, and chemical shifts. These studies use advanced computational methods to elucidate the molecular structure and its implications on the compound's properties and reactivity (Evecen & Tanak, 2016).

Chemical Reactions and Properties The chemical reactivity and properties of compounds structurally similar to 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate can be complex and varied. For instance, studies on the synthesis and X-ray structural analysis of N'-(pyridine-3-carbonyl) hydrazinecarbodithioic acid ethyl ester and its manganese complex revealed intricate details about its chemical reactivity and potential for forming chelate rings, offering insights into the types of chemical reactions and properties that related compounds might exhibit (Singh, Butcher, & Singh, 2008).

Physical Properties Analysis The analysis of physical properties is crucial for understanding the behavior of chemical compounds in different environments. For compounds related to 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate, such analyses include studying their solubility, melting points, and thermal stability. For example, the synthesis and characterization of poly(2,6-dimethyl-1,4-phenylene oxide) using a surface-active coupling catalyst provided valuable data on the physical properties of polymers related to the target compound, indicating its potential applications and handling requirements (Dautenhahn & Lim, 1992).

Chemical Properties Analysis Understanding the chemical properties of 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate and related compounds involves exploring their reactivity, stability, and interaction with other molecules. Studies, such as those on the synthesis, characterization, and physical properties of oligo(1-(N,N-dimethylamino)pyrrole)s and their doped forms, provide insights into the electronic structures, oxidation states, and potential for use in electronic applications, which are critical aspects of the chemical properties analysis (Yamanoi et al., 2015).

properties

IUPAC Name

phenacyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c15-12(11-6-2-1-3-7-11)10-17-13(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJRIONYMDQAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Oxo-2-phenylethyl pyrrolidine-1-carbodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.